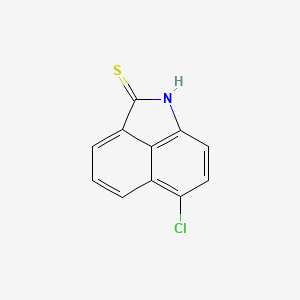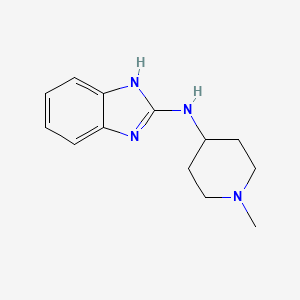
(2-ETHYL-5-METHYLTHIAZOL-4-YL)METHANOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-5-methylthiazol-4-yl)methanol is an organic compound with the molecular formula C7H11NOS It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-ethyl-5-methylthiazol-4-yl)methanol typically involves the reaction of 2-ethyl-5-methylthiazole with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Applications De Recherche Scientifique
(2-Ethyl-5-methylthiazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism by which (2-ethyl-5-methylthiazol-4-yl)methanol exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparaison Avec Des Composés Similaires
Thiazole: The parent compound of the thiazole family.
2-Methylthiazole: A similar compound with a methyl group at the 2-position.
4-Methylthiazole: A similar compound with a methyl group at the 4-position.
Uniqueness: (2-Ethyl-5-methylthiazol-4-yl)methanol is unique due to the presence of both an ethyl and a methyl group on the thiazole ring, as well as a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H11NOS |
|---|---|
Poids moléculaire |
157.24 g/mol |
Nom IUPAC |
(2-ethyl-5-methyl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C7H11NOS/c1-3-7-8-6(4-9)5(2)10-7/h9H,3-4H2,1-2H3 |
Clé InChI |
GYLVKZNLIUPHOD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(S1)C)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methanol](/img/structure/B8778523.png)

![7-Methylbenzo[d]isothiazol-4-ol](/img/structure/B8778538.png)





![3-Quinolinecarbonitrile, 7-fluoro-4-hydroxy-5-[(tetrahydro-2H-pyran-4-yl)oxy]-](/img/structure/B8778595.png)
![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B8778601.png)



